molecular formula C19H17N3O2 B2979038 N-([1,1'-biphenyl]-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide CAS No. 1428366-37-3

N-([1,1'-biphenyl]-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide

Cat. No. B2979038
CAS RN: 1428366-37-3
M. Wt: 319.364
InChI Key: ZMIJYLUGAAJNJU-UHFFFAOYSA-N
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Description

“N-([1,1’-biphenyl]-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide” is a compound that belongs to the class of oxazines . Oxazines are heterocyclic organic compounds containing one oxygen and one nitrogen atom in a cyclohexa-1,4-diene ring . This compound is a biphenyl analog of 2-nitroimidazo[2,1-b][1,3]oxazine .

Scientific Research Applications

Synthetic Pathways and Mechanisms

N-([1,1'-biphenyl]-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide is part of a broader class of compounds involving pyrazolo[5,1-c][1,2,4]triazines and pyrazolo[3,4-d]pyrimidines, which are synthesized for various scientific applications. For example, the reaction of ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea undergoes ANRORC rearrangement, leading to the formation of N-{5-(4-oxo-8-phenyl-1,4-dihydropyrazolo[5,1-c][1,2,4]-triazin-3-yl)-1,3-triazol-2-yl}formamides, a process useful for creating derivatives with potential biological activities (Ledenyova et al., 2018).

Antiviral and Antimicrobial Applications

Some derivatives, synthesized from similar pathways as this compound, have shown remarkable antiavian influenza virus activity. A study describes a novel synthesis route leading to benzamide-based 5-aminopyrazoles and their corresponding derivatives, which displayed significant antiviral activities against bird flu influenza (H5N1), indicating the potential of such compounds in antiviral research (Hebishy et al., 2020).

Herbicidal Activity

Further, 3H-pyrazolo[3,4-d][1,2,3]triazin-4-one derivatives synthesized from similar compounds have exhibited excellent herbicidal activity and strong inhibition against protoporphyrinogen oxidase activity in vitro, underscoring their potential as candidate herbicides. The structure-activity relationship analysis of these compounds has contributed valuable insights into the design of more effective herbicides (Li et al., 2008).

Mechanism of Action

properties

IUPAC Name

N-(2-phenylphenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2/c23-18(16-13-20-22-11-6-12-24-19(16)22)21-17-10-5-4-9-15(17)14-7-2-1-3-8-14/h1-5,7-10,13H,6,11-12H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMIJYLUGAAJNJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=C(C=N2)C(=O)NC3=CC=CC=C3C4=CC=CC=C4)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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